tert-Butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a hydroxyl group attached to a spirocyclic azaspiro[4.4]nonane core. The compound’s molecular formula is C13H22FNO3, and it has a molecular weight of 259.32 g/mol .
Preparation Methods
The synthesis of tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[44]nonane-2-carboxylate involves multiple steps, typically starting from commercially available starting materialsReaction conditions may vary, but common reagents include fluorinating agents, protecting groups for the hydroxyl functionality, and catalysts to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The spirocyclic structure provides rigidity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate include:
tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate: Lacks the hydroxyl group, which may influence its solubility and binding properties.
The presence of both the fluorine and hydroxyl groups in tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate makes it unique, providing a balance of reactivity, stability, and biological activity .
Properties
Molecular Formula |
C13H22FNO3 |
---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22FNO3/c1-12(2,3)18-11(17)15-5-4-13(8-15)6-9(14)10(16)7-13/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
DFEPWEAHBHVUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)O |
Origin of Product |
United States |
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